molecular formula C11H10O2S B1409604 7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde CAS No. 1388061-05-9

7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde

Cat. No.: B1409604
CAS No.: 1388061-05-9
M. Wt: 206.26 g/mol
InChI Key: ITFADPLFMOWEOX-UHFFFAOYSA-N
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Description

7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde is an organic compound with the molecular formula C11H10O2S It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 7th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position

Preparation Methods

The synthesis of 7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with benzo[b]thiophene as the core structure.

    Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Methylation: The methyl group at the 5th position is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formylation: The aldehyde group at the 3rd position is introduced using the Vilsmeier-Haack reaction, which involves the reaction of the compound with N,N-dimethylformamide and phosphorus oxychloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.

Scientific Research Applications

7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

7-Methoxy-5-methylbenzo[b]thiophene-3-carbaldehyde can be compared with other benzo[b]thiophene derivatives, such as:

    7-Methoxybenzo[b]thiophene-3-carbaldehyde: Lacks the methyl group at the 5th position.

    5-Methylbenzo[b]thiophene-3-carbaldehyde: Lacks the methoxy group at the 7th position.

    Benzo[b]thiophene-3-carbaldehyde: Lacks both the methoxy and methyl groups.

The presence of the methoxy and methyl groups in this compound enhances its chemical reactivity and potential biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

7-methoxy-5-methyl-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-7-3-9-8(5-12)6-14-11(9)10(4-7)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFADPLFMOWEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC)SC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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